molecular formula C12H13NO B1298486 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde CAS No. 66727-64-8

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1298486
CAS No.: 66727-64-8
M. Wt: 187.24 g/mol
InChI Key: CKZNBOCUQMXJFD-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Ethyl-2-methyl-1H-indole-3-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit aldose reductase and aldehyde reductase, enzymes involved in the polyol pathway . These interactions are essential for regulating glucose metabolism and preventing complications related to diabetes.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, these compounds can modulate immune responses by interacting with receptors on immune cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . Furthermore, it can undergo C–C and C–N coupling reactions, contributing to the synthesis of various biologically active structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are essential for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives, including this compound, are metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Indole derivatives, including this compound, are known to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. Indole derivatives, including this compound, are often localized in the mitochondria, where they can modulate mitochondrial function and energy metabolism .

Properties

IUPAC Name

1-ethyl-2-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-13-9(2)11(8-14)10-6-4-5-7-12(10)13/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZNBOCUQMXJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359288
Record name 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66727-64-8
Record name 1-Ethyl-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.